CAZQGLFLXPFQNS-UHFFFAOYSA-J CAZQGLFLXPFQNS-UHFFFAOYSA-J
Brand Name: Vulcanchem
CAS No.: 18403-67-3
VCID: VC21035988
InChI: InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4
SMILES: CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC
Molecular Formula: C40H76O8S2Sn2
Molecular Weight: 986.6 g/mol

CAZQGLFLXPFQNS-UHFFFAOYSA-J

CAS No.: 18403-67-3

Cat. No.: VC21035988

Molecular Formula: C40H76O8S2Sn2

Molecular Weight: 986.6 g/mol

* For research use only. Not for human or veterinary use.

CAZQGLFLXPFQNS-UHFFFAOYSA-J - 18403-67-3

Specification

CAS No. 18403-67-3
Molecular Formula C40H76O8S2Sn2
Molecular Weight 986.6 g/mol
IUPAC Name bis[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] but-2-enedioate
Standard InChI InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4
Standard InChI Key CAZQGLFLXPFQNS-UHFFFAOYSA-J
SMILES CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC
Canonical SMILES CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator